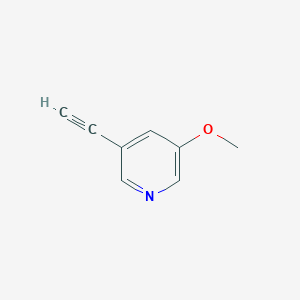

3-Ethynyl-5-methoxypyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethynyl-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-4-8(10-2)6-9-5-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVXHJYUMFFDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610727 | |

| Record name | 3-Ethynyl-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686768-50-3 | |

| Record name | 3-Ethynyl-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyl-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Ethynyl 5 Methoxypyridine

Reactivity Profiling of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a range of chemical reactions. Its reactivity is further influenced by its attachment to the electron-withdrawing pyridine (B92270) ring.

Nucleophilic Addition Reactions and Hydrohalogenation Processes

The ethynyl group in ethynylpyridines can undergo nucleophilic addition, a process significantly enhanced by the basicity of the pyridine nitrogen. In the presence of hydrohalic acids (HX), the pyridine nitrogen is protonated to form a pyridinium (B92312) salt. This salt formation considerably increases the electrophilicity of the ethynyl group, facilitating the attack of a halide ion. nih.gov

Table 1: Representative Conditions for Hydrohalogenation of Ethynylpyridines

| Reagent | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|

| 12 M HCl | MeCN | 100 | 2-(2-chloroethenyl)pyridine |

| HBr (aq) | MeCN | 100 | 2-(2-bromoethenyl)pyridine |

Cycloaddition Reactions (e.g., [2+2+2] Cyclotrimerization for Pyridine Annulation)

The ethynyl group is an excellent participant in cycloaddition reactions. A notable example is the [2+2+2] cyclotrimerization, a powerful method for the synthesis of substituted aromatic rings. In the context of 3-Ethynyl-5-methoxypyridine, this reaction could be envisioned to proceed via two main pathways for pyridine annulation.

One pathway involves the co-cyclotrimerization of this compound with two equivalents of another alkyne. This would result in the formation of a highly substituted bipyridine derivative. A second, more synthetically versatile approach, is the reaction of a diyne with a nitrile. While this compound is not a diyne, it could potentially react with a diyne to form a pyridine ring. However, the more common application involves the cyclotrimerization of diynes with nitriles, catalyzed by transition metals such as cobalt or ruthenium, to construct a pyridine ring.

Table 2: General Scheme for [2+2+2] Cyclotrimerization for Pyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Diyne | Nitrile | [CpCo(CO)₂] or [CpRuCl(cod)] | Substituted Pyridine |

Post-Synthetic Functionalization via Metal-Catalyzed Transformations

The terminal alkyne of this compound serves as a versatile handle for post-synthetic functionalization through various metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a particularly powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org

This transformation would allow for the attachment of a wide array of aryl or vinyl substituents to the ethynyl group of this compound, leading to the synthesis of more complex molecular architectures. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Table 3: Typical Conditions for Sonogashira Coupling

| Aryl/Vinyl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution. The presence of the methoxy (B1213986) and ethynyl substituents further modulates this reactivity.

Electrophilic Aromatic Substitution Potentials of the Pyridine Nucleus

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The reaction, when it occurs, typically proceeds at the 3- and 5-positions. In this compound, the directing effects of the existing substituents must be considered.

The methoxy group at the 5-position is an activating, ortho-, para-directing group. The ethynyl group at the 3-position is a deactivating, meta-directing group. The nitrogen atom itself directs electrophilic attack to the 3- and 5-positions. Therefore, the positions most susceptible to electrophilic attack would be the 2-, 4-, and 6-positions. The combined electronic effects of the substituents would need to be carefully considered to predict the major product.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Pyridine is more reactive towards nucleophilic aromatic substitution (SNA) than benzene, especially when a good leaving group is present at the 2- or 4-positions. libretexts.orgyoutube.com The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com

In the case of this compound, a nucleophilic aromatic substitution would require the presence of a leaving group on the ring, for example, a halogen. If a leaving group were present at the 2-, 4-, or 6-position, the ring would be activated towards nucleophilic attack. The ethynyl group, being electron-withdrawing, would further enhance this reactivity. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. chemistrysteps.com

Table 5: General Reactivity in Nucleophilic Aromatic Substitution of Substituted Pyridines

| Position of Leaving Group | Activating/Deactivating Groups | Nucleophile | General Reactivity |

|---|---|---|---|

| 2- or 4- | Electron-withdrawing | RO⁻, RS⁻, R₂NH | Favorable |

Transformations Involving the Methoxy Group

The methoxy group at the 5-position of the pyridine ring is a key site for functionalization, primarily through demethylation to reveal a phenolic hydroxyl group. This transformation is significant as it opens avenues for further reactions and introduces a group with different electronic and hydrogen-bonding properties.

The conversion of the methoxy group in this compound to a hydroxyl group can be achieved through selective demethylation. This process typically involves the use of strong Lewis acids or nucleophilic reagents that can cleave the aryl-methyl ether bond.

One of the most common and effective reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group. This method is often performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures to control reactivity.

Another approach involves the use of nucleophilic reagents such as L-selectride. elsevierpure.comthieme-connect.com This bulky hydride reagent has been shown to be effective for the chemoselective demethylation of methoxypyridines, often with a higher degree of selectivity compared to other aryl methyl ethers that might be present in a molecule. elsevierpure.comthieme-connect.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at reflux temperatures. elsevierpure.com

The choice of demethylation agent can be critical to avoid unwanted side reactions with the ethynyl group. The table below summarizes typical conditions for these transformations, extrapolated from studies on similar methoxypyridine derivatives.

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Product |

|---|---|---|---|---|

| BBr₃ | DCM | -78 to rt | 2 - 12 | 3-Ethynyl-5-hydroxypyridine |

| L-selectride | THF | Reflux | 2 - 24 | 3-Ethynyl-5-hydroxypyridine |

Derivatization Strategies and Scaffold Modifications

The presence of the ethynyl and methoxy groups, in conjunction with the pyridine core, allows for extensive derivatization and modification of the this compound scaffold. These modifications can be used to build more complex molecular architectures, including organoboron compounds and fused heterocyclic systems.

The ethynyl group of this compound is a prime site for the introduction of a boron-containing moiety, leading to the formation of ethynylborylpyridines. A common method to achieve this is through the hydroboration of the terminal alkyne. This reaction involves the addition of a borane (B79455) reagent across the carbon-carbon triple bond. To control the reaction and prevent double addition, bulky borane reagents such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed. libretexts.org

The hydroboration of terminal alkynes is typically stereospecific, resulting in a syn-addition of the hydrogen and boron atoms across the triple bond. libretexts.orglibretexts.org This leads to the formation of a vinylborane (B8500763) derivative. The regioselectivity of the addition is also generally high, with the boron atom adding to the terminal, less sterically hindered carbon of the alkyne (an anti-Markovnikov addition). libretexts.orglibretexts.org Platinum-catalyzed hydroboration has also been shown to be effective for terminal alkynes, including those derived from N-aromatic heterocycles. chemistryviews.org

The resulting vinylboronates are versatile synthetic intermediates that can be used in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

| Borane Reagent | Solvent | Key Features | Product Type |

|---|---|---|---|

| Disiamylborane | THF | Bulky reagent, prevents double addition | (E)-Vinylborane |

| 9-BBN | THF | High regioselectivity | (E)-Vinylborane |

| Pinacolborane (with catalyst) | THF | Forms stable pinacol (B44631) esters | (E)-Vinylboronate ester |

The this compound scaffold can serve as a precursor for the synthesis of fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing pyridine ring. One potential strategy involves the intramolecular cyclization of a suitably functionalized derivative. nih.gov

For instance, the ethynyl group can be elaborated into a side chain that contains a reactive functional group. This functionalized side chain can then undergo a cyclization reaction with a position on the pyridine ring, or with a group introduced at an adjacent position. Radical cyclization is one such method that has been used to form polyheterocycles containing pyridine rings. nih.govbeilstein-journals.org

Another approach could involve a dearomative cyclization, where the aromaticity of the pyridine ring is temporarily disrupted during the ring-forming process. Such reactions can lead to the formation of complex, three-dimensional structures. rsc.org The specific conditions and outcomes of these annulation reactions would be highly dependent on the nature of the introduced functional groups and the chosen cyclization strategy.

The following table outlines hypothetical annulation strategies based on known reactivity patterns of similar heterocyclic systems.

| Reaction Type | Potential Functionalization Strategy | Fused Ring System |

|---|---|---|

| Intramolecular Radical Cyclization | Introduction of an o-bromophenyl group on a nitrogen atom of a pyrrole (B145914) formed from the ethynyl group. | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivative |

| Dearomative [3+2] Cycloaddition | Reaction of the 2-alkynylpyridine with a diarylcyclopropenone. | Indolizinone derivative |

| Transition-Metal-Catalyzed Intramolecular C-H Functionalization | Introduction of an alkene-tethered substituent at the 5-position. | Bicyclic pyridine derivative |

Advanced Spectroscopic and Crystallographic Characterization of 3 Ethynyl 5 Methoxypyridine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-Ethynyl-5-methoxypyridine, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The pyridine (B92270) ring protons are anticipated to appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the methoxy (B1213986) and ethynyl (B1212043) substituents. The methoxy group should produce a characteristic singlet, while the acetylenic proton will also appear as a singlet.

Based on the analysis of related structures like 3-ethynylpyridine (B57287) and 3-methoxypyridine (B1141550), the predicted chemical shifts (δ) are as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Pyridine) | ~8.4-8.6 | Singlet / Doublet |

| H-4 (Pyridine) | ~7.3-7.5 | Triplet / Doublet of Doublets |

| H-6 (Pyridine) | ~8.3-8.5 | Singlet / Doublet |

| -OCH₃ (Methoxy) | ~3.9 | Singlet |

| ≡C-H (Ethynyl) | ~3.1-3.3 | Singlet |

Note: Predicted values are based on additive effects and data from analogous compounds. The solvent is typically CDCl₃.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The electron-donating methoxy group will shield the carbon it is attached to (C-5) and other ortho/para positions, while the ethynyl group has a more complex electronic effect. The two sp-hybridized carbons of the alkyne function will have characteristic chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~148-152 |

| C-3 (Pyridine) | ~118-122 |

| C-4 (Pyridine) | ~123-127 |

| C-5 (Pyridine) | ~155-158 |

| C-6 (Pyridine) | ~140-144 |

| -OCH₃ (Methoxy) | ~55-57 |

| -C≡ (Ethynyl C attached to ring) | ~80-85 |

| ≡C-H (Terminal Ethynyl C) | ~75-80 |

Note: Predicted values are based on data from analogous compounds.

Application of Two-Dimensional (2D) NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques are instrumental in confirming the precise structural assignment of this compound. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, for instance, would be used to establish through-space proximity between protons. A key expected correlation would be between the protons of the methoxy group (-OCH₃) and the adjacent proton on the pyridine ring at the C-4 position. The observation of this NOE cross-peak would provide definitive evidence for the relative positioning of the methoxy group and unequivocally confirm the substitution pattern on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which serves to confirm the elemental composition of this compound. The molecular formula of the compound is C₈H₇NO. molbase.com HRMS can measure the mass with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

The expected monoisotopic mass and common adducts that would be observed in an HRMS analysis are detailed below. uni.lu

| Ion / Adduct | Molecular Formula | Calculated m/z |

| [M]⁺ | C₈H₇NO | 133.05276 |

| [M+H]⁺ | C₈H₈NO⁺ | 134.06004 |

| [M+Na]⁺ | C₈H₇NNaO⁺ | 156.04198 |

| [M+K]⁺ | C₈H₇KNO⁺ | 172.01592 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The diagnostic peaks expected in the IR spectrum are:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3300 | ≡C-H Stretch | Terminal Alkyne |

| >3000 | C-H Stretch | Aromatic (Pyridine) |

| ~2950-2850 | C-H Stretch | Aliphatic (Methoxy) |

| ~2110 | C≡C Stretch | Alkyne |

| ~1600-1450 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |

| ~1250 and ~1050 | C-O-C Asymmetric & Symmetric Stretch | Aryl Ether (Methoxy) |

The presence of a sharp band around 3300 cm⁻¹ and another in the 2100-2200 cm⁻¹ region is highly characteristic of a terminal alkyne, providing strong evidence for the ethynyl group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Emission Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The chromophore of this compound consists of the pyridine ring in conjugation with the ethynyl group. This extended π-system is expected to give rise to π→π* transitions, while the nitrogen atom's lone pair of electrons allows for n→π* transitions.

Substituents on the pyridine ring, such as the electron-donating methoxy group and the π-extending ethynyl group, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. The exact position of the absorption maxima (λ_max) is dependent on solvent polarity. researchgate.net Typically, for such aromatic systems, strong absorptions corresponding to π→π* transitions are observed in the 250-350 nm range. researchgate.net

No Publicly Available Crystallographic Data for this compound

A thorough search of publicly accessible scientific literature and crystallographic databases has revealed no specific studies detailing the single crystal X-ray diffraction analysis of this compound or its adducts. Consequently, detailed information regarding its crystal structure, unit cell parameters, space group, and solid-state packing is not available in the public domain at this time.

While general principles of X-ray crystallography allow for the elucidation of three-dimensional molecular structures from crystalline compounds, this technique has not yet been applied to this compound in any published research. nih.govmdpi.com The determination of a crystal structure would provide valuable insights into the molecule's conformation, as well as the nature and geometry of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern its packing in the solid state. mdpi.com

For related classes of compounds, such as other methoxypyridine derivatives, X-ray crystallography has been successfully employed to determine their molecular and supramolecular structures. researchgate.net These studies often reveal how substituent changes on the pyridine ring influence crystal packing and physical properties. researchgate.net However, without experimental data for this compound, any discussion of its specific crystallographic characteristics would be purely speculative.

The generation of detailed research findings and data tables, as requested for the advanced spectroscopic and crystallographic characterization of this specific compound, is therefore not possible based on the current body of scientific literature.

Computational Chemistry and Theoretical Investigations of 3 Ethynyl 5 Methoxypyridine

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of electronic structure, molecular modeling and dynamics simulations offer insights into the physical movements and conformational preferences of molecules over time.

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. For a molecule with rotatable bonds, such as the methoxy (B1213986) group in 3-Ethynyl-5-methoxypyridine, multiple conformers can exist.

Computational methods can systematically rotate the dihedral angle of the C-O bond in the methoxy group and calculate the potential energy at each step. This process generates a potential energy surface that reveals the lowest-energy (most stable) conformations and the energy barriers to rotation between them. The most stable conformer would likely be the one that minimizes steric hindrance between the methoxy group and the rest of the molecule. Understanding the preferred conformation is essential as the three-dimensional shape of a molecule dictates its interactions and biological activity.

Investigation of Intermolecular Interactions

Theoretical and computational studies provide significant insights into the non-covalent intermolecular forces that govern the supramolecular chemistry of this compound. These interactions, including π-π stacking, hydrogen bonding, and boron-nitrogen coordination, are crucial in determining the compound's crystal packing, physical properties, and its behavior in biological and material science contexts.

π-π Stacking:

The aromatic nature of the pyridine (B92270) ring in this compound facilitates π-π stacking interactions. These interactions are a result of electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. researchgate.netnih.gov Computational models of pyridine dimers have shown that antiparallel-displaced and parallel-displaced geometries are often the most stable, with binding energies influenced by electron correlation effects. researchgate.net The stability and geometry of these stacked systems are complex, arising from a combination of electrostatic forces and electron correlation effects. nih.gov

For derivatives of this compound, computational and crystallographic studies have provided direct evidence of these interactions. A notable example is 3-(diethylborylethynyl)-5-methoxypyridine, which in the crystalline state, assembles into a cyclic trimer. In this structure, one pyridine ring of the trimer stacks in a face-to-face arrangement with a pyridine ring from an adjacent trimer, demonstrating the significance of π-π stacking in its solid-state architecture.

Hydrogen Bonding:

The structure of this compound presents multiple sites for potential hydrogen bonding. The nitrogen atom of the pyridine ring, with its lone pair of electrons, is a competent hydrogen bond acceptor. nih.gov Additionally, the terminal hydrogen atom of the ethynyl (B1212043) group can function as a weak hydrogen bond donor, participating in C-H···N or C-H···O interactions. nih.gov While specific computational studies on hydrogen bonding in isolated this compound are not extensively documented, the principles governing these interactions in related pyridine and alkyne systems are well-established through both theoretical calculations and spectroscopic methods. nih.govresearchgate.net DFT calculations on similar substituted pyridines have been used to quantify the energy of such C-H···N interactions, revealing them to be significant stabilizing forces in crystal packing. nih.gov

Boron-Nitrogen Coordination:

The Lewis basic nitrogen atom of the pyridine ring can form a dative or coordinate bond with a Lewis acidic boron center. nih.govnsf.govnih.gov This interaction has been explicitly investigated in a derivative, 3-(diethylborylethynyl)-5-methoxypyridine. This compound was computationally and experimentally shown to self-assemble into a stable cyclic trimer through intermolecular boron-nitrogen (B-N) coordination bonds.

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level were employed to understand the electronic effects of the ethynyl linker on this coordination. The calculations revealed a lower positive charge on the boron atom in 3-(diethylborylethynyl)pyridine compared to an analogue without the acetylene (B1199291) group. This indicates that the ethynyl moiety reduces the Lewis acidity of the boron atom, consequently weakening the intermolecular B-N coordination bond. This theoretical finding corroborates the experimental observations of the trimer's structure and stability.

| Compound | Computational Method | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| 3-(Diethylborylethynyl)pyridine | DFT (B3LYP/6-31G*) | Natural Population Analysis (NPA) Charge on Boron | Lower positive charge compared to the non-ethynyl analogue, indicating reduced Lewis acidity. | researchgate.net |

| Pyridine-Borane Complex | DFT | Charge Transfer Analysis | Significant charge transfer from pyridine to borane (B79455) upon dative bond formation. | nsf.gov |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

While specific Quantitative Structure-Reactivity Relationship (QSRR) studies focused exclusively on this compound are not prominent in the reviewed literature, the principles of QSRR are broadly applicable to this class of compounds. mdpi.comresearchgate.netgoodreads.com QSRR models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. nih.govtiu.edu.iq

For a series of derivatives of this compound, a QSRR study could be computationally designed to predict various reactivity parameters. Such a study would involve calculating a range of molecular descriptors and correlating them with experimentally determined (or computationally predicted) reactivity data.

Hypothetical QSRR Study Outline:

Define a Congeneric Series: A series of molecules would be defined by systematically varying the substituents on the this compound scaffold (e.g., modifying the methoxy group or substituting on the pyridine ring).

Calculate Molecular Descriptors: For each molecule in the series, a wide array of descriptors would be calculated using computational software. These can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Topological: Connectivity indices, molecular shape indices.

Steric: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Determine Reactivity Parameter: A specific measure of reactivity would be chosen as the dependent variable. This could be an experimental value like a reaction rate constant (e.g., for cycloaddition at the ethynyl group) or a computationally derived value like the proton affinity of the pyridine nitrogen.

Develop the Model: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model would be constructed to link the descriptors (independent variables) to the reactivity parameter (dependent variable). tiu.edu.iq

| Component | Description | Examples |

|---|---|---|

| Molecular Descriptors (Independent Variables) | Calculated properties representing the structural and electronic features of the molecules. | HOMO/LUMO energies, Dipole Moment, Molecular Volume, Hammett constants (σ), Solvent Accessible Surface Area. |

| Reactivity Parameter (Dependent Variable) | A quantitative measure of the molecule's reactivity in a specific chemical context. | Reaction rate constant (log k), pKa, Proton Affinity, Activation Energy (Ea) for a defined reaction. |

| Statistical Method | Technique used to build the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Model Validation | Procedures to assess the statistical significance and predictive power of the model. | Cross-validation (Q²), External validation using a test set (R²_pred), Williams Plot. |

Such a QSRR model could accelerate the design of new derivatives with tailored reactivity for applications in catalysis, materials science, or medicinal chemistry. nih.gov

Computational Prediction of Novel Reaction Pathways and Derivative Design

Computational chemistry serves as a powerful tool for predicting new reaction pathways and for the rational design of novel derivatives with desired properties, a process often referred to as in silico design. auctoresonline.orgmdpi.comnih.govtandfonline.com

Prediction of Novel Reaction Pathways: The reactivity of this compound is dictated by its functional groups: the pyridine ring, the ethynyl group, and the methoxy group. Computational methods, particularly DFT, can be used to explore potential, yet undiscovered, reaction pathways. rsc.orgnih.gov This is achieved by:

Mapping Potential Energy Surfaces: Calculating the energy of the system as the geometry of the reactants changes, allowing for the identification of transition states and intermediates.

Calculating Activation Barriers: Determining the energy required to overcome the transition state, which provides a prediction of the reaction's feasibility and rate.

Investigating Reaction Mechanisms: Elucidating the step-by-step process of bond breaking and formation. For instance, computational studies could predict the regioselectivity and stereoselectivity of cycloaddition reactions involving the ethynyl group or map out the mechanism for novel electrophilic or nucleophilic substitutions on the pyridine ring. rsc.orgosu.eduglobalresearchonline.net

Derivative Design: Computational modeling enables the design of new derivatives of this compound with specific, targeted properties. rsc.org By modifying the parent structure in silico and calculating the properties of the resulting virtual compounds, researchers can prioritize synthetic efforts on the most promising candidates.

A practical example of this approach is the intentional synthesis of 3-(diethylborylethynyl)-5-methoxypyridine. This derivative was designed to investigate how the introduction of an acetylenic linkage would alter the electronic properties of the boron center and influence the B-N coordination and subsequent self-assembly, leading to a novel supramolecular structure.

Further computational derivative design could involve screening a virtual library of compounds where the methoxy group is replaced by other substituents to modulate electronic properties.

| Parent Scaffold | Proposed Modification (R-group) | Computational Property to Predict | Potential Application |

|---|---|---|---|

| 3-Ethynyl-5-(R )-pyridine | -OH, -NH2 (Electron-donating) | Increased HOMO energy, Enhanced proton affinity | Modified reactivity in electrophilic substitution, stronger coordination complexes. |

| 3-Ethynyl-5-(R )-pyridine | -CN, -NO2 (Electron-withdrawing) | Lowered LUMO energy, Increased acidity of ethynyl H | Enhanced reactivity in nucleophilic additions, altered hydrogen bonding capability. |

| 3-Ethynyl-5-(R )-pyridine | -CH3, -C2H5 (Alkyl groups) | Changes in lipophilicity (logP), Steric hindrance | Improved solubility in nonpolar solvents, modulation of biological activity. mdpi.comnih.gov |

This predictive power significantly streamlines the discovery process, reducing the need for extensive trial-and-error synthesis and allowing for a more focused and efficient exploration of chemical space. mit.edu

Applications in Advanced Materials Science and Chemical Biology Scaffolds

Strategic Use as a Building Block for Functional Materials

The distinct functionalities of 3-Ethynyl-5-methoxypyridine—the pyridine (B92270) nitrogen for coordination and hydrogen bonding, and the terminal alkyne for covalent bond formation—make it a valuable precursor for a variety of functional materials.

Integration into Organic Electronic and Optoelectronic Devices

While specific research detailing the integration of this compound into organic electronic devices is not extensively documented, the broader class of pyridine-containing compounds is widely used in organic light-emitting diodes (OLEDs) and other optoelectronic applications. Transition metal oxides are often studied for their ability to improve charge injection and extraction in such organic devices. The pyridine moiety can be instrumental in these systems, contributing to the electronic properties and stability of the materials. The ethynyl (B1212043) group on this compound provides a reactive handle for polymerization or for grafting the molecule onto other organic semiconductors, suggesting its potential for creating novel materials for this sector.

Development of Pyridine-Derived Ligands in Supramolecular Chemistry and Catalysis

Pyridine-based ligands are cornerstones of supramolecular chemistry and catalysis, prized for their ability to coordinate with a wide range of metal ions to form well-defined assemblies and catalytically active centers. The synthesis of functionalized pyridines and bipyridines is of long-term interest for their use as ligand motifs. nih.gov The presence of the ethynyl group in this compound makes it an ideal candidate for incorporation into larger, more complex ligand systems through highly efficient reactions like the Sonogashira cross-coupling. This allows for the construction of extended, rigid molecular wires or elaborate, multi-component supramolecular architectures with specific electronic or catalytic functions.

Scaffold Engineering in Drug Discovery and Chemical Probe Development

In medicinal chemistry, the pyridine scaffold is recognized for its profound impact on pharmacological activity, leading to the discovery of numerous therapeutic agents. rsc.org The strategic modification of this core structure is a key aspect of modern drug design.

Design and Synthesis of Receptor Antagonists and Radioligands (e.g., mGluR5 Antagonists)

This compound is a key intermediate in the synthesis of potent and selective antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). These receptors are important targets for treating various central nervous system disorders. A prominent example is the synthesis of 2-(2-(5-methoxypyridin-3-yl)ethynyl)pyridine (M-PEPy), a known mGluR5 antagonist.

The synthesis of M-PEPy can be achieved via a Sonogashira cross-coupling reaction between 2-ethynylpyridine (B158538) and 3-bromo-5-methoxypyridine (B189597). nih.gov this compound itself can be synthesized from 3-bromo-5-methoxypyridine and a protected acetylene (B1199291) source, positioning it as a direct precursor in this pathway.

Furthermore, this scaffold is crucial for the development of radioligands for Positron Emission Tomography (PET) imaging. The phenolic precursor of M-PEPy, 5-(2-(pyridin-2-yl)ethynyl)pyridin-3-ol, can be radiolabeled with Carbon-11 ([¹¹C]) to produce [¹¹C]M-PEPy, a radioligand used for imaging mGluR5 in the brain. nih.govnih.gov This allows for the in-vivo investigation of these receptors in both healthy and pathological states. nih.gov

Table 1: Key Intermediates and Final Products in mGluR5 Antagonist Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 3-Bromo-5-methoxypyridine | C₆H₆BrNO | Starting material/precursor |

| This compound | C₈H₇NO | Key intermediate |

| 2-Ethynylpyridine | C₇H₅N | Coupling partner |

| M-PEPy | C₁₃H₁₀N₂O | Final Product (mGluR5 Antagonist) |

Pyridine and Dihydropyridine Scaffolds as Privileged Structures in Medicinal Chemistry

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of clinically successful drugs. rsc.orgresearchgate.net This nitrogen-bearing heterocycle is an isostere of benzene (B151609) and is found in over 7000 drug molecules of medicinal importance. rsc.org Its inclusion in a molecule can significantly influence physicochemical properties such as solubility, metabolic stability, and protein-binding affinity. The FDA has approved numerous pyridine-containing drugs for a wide range of diseases, including cancer, HIV/AIDS, and tuberculosis. nih.gov The development of new synthetic analogues based on pyridine templates is a major focus for chemists aiming to discover novel pharmaceutical leads. researchgate.netnih.gov Therefore, functionalized building blocks like this compound are highly valuable starting materials for creating libraries of novel compounds for drug screening.

Development of Chemical Probes for Investigation of Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. The development of potent and selective probes is a critical step in drug discovery. As demonstrated with [¹¹C]M-PEPy, derivatives of this compound serve as highly effective chemical probes. nih.gov

The radiolabeled antagonist [¹¹C]M-PEPy allows for non-invasive PET imaging of mGluR5 distribution and density in the central nervous system. nih.gov In vivo imaging studies in rats have shown that this tracer accumulates in brain regions known to have high concentrations of mGluR5, such as the olfactory bulb, striatum, and hippocampus. nih.gov This enables researchers to study the role of these receptors in neurological disorders and to assess the efficacy of new drugs targeting the glutamatergic system. The ethynyl group offers further opportunities for modification, such as attaching fluorescent tags or affinity labels through click chemistry, thereby expanding the toolkit of probes derived from this versatile scaffold.

Table 2: Profile of [¹¹C]M-PEPy as a Chemical Probe

| Property | Description | Reference |

|---|---|---|

| Target | Metabotropic glutamate receptor subtype 5 (mGluR5) | nih.gov |

| Modality | Positron Emission Tomography (PET) Radioligand | nih.gov |

| Isotope | Carbon-11 (¹¹C) | nih.gov |

| Application | In-vivo imaging of mGluR5 in the central nervous system | nih.gov |

| Key Precursor Scaffold | 5-methoxypyridine-3-yl | nih.gov |

Role in the Synthesis of Radiotracers for Molecular Imaging

This compound and its derivatives are pivotal in the development of radiotracers for molecular imaging, particularly for Positron Emission Tomography (PET). These compounds serve as essential building blocks for creating radioligands that can visualize and study specific targets within the central nervous system (CNS).

One of the most significant applications is in the synthesis of radiotracers targeting the metabotropic glutamate receptor subtype 5 (mGluR5). nih.gov The mGluR5 receptors are implicated in a variety of neurological and psychiatric conditions, making them a crucial target for drug development and in vivo imaging. nih.gov PET imaging with mGluR5-specific radioligands allows for the non-invasive study of these receptors in both normal and pathological states. nih.gov

A key radiotracer developed using a derivative of this compound is 2-(2-(5-[¹¹C]Methoxypyridin-3-yl)ethynyl)pyridine, commonly known as [¹¹C]M-PEPy. nih.gov This radioligand has been successfully used for PET imaging of mGluR5 in the CNS. nih.gov The synthesis of [¹¹C]M-PEPy involves the radiolabeling of a precursor molecule, 5-(2-(pyridin-2-yl)ethynyl)pyridin-3-ol. nih.gov

The synthesis of this essential precursor begins with the reaction of sodium methoxide (B1231860) with 3,5-dibromopyridine (B18299) to produce 3-bromo-5-methoxypyridine. nih.gov Subsequently, a Sonogoshira cross-coupling reaction is performed between 2-ethynylpyridine and 3-bromo-5-methoxypyridine to yield M-PEPy. nih.gov This is then converted to the phenolic precursor necessary for radiolabeling. nih.gov The final step in the synthesis of the radiotracer involves the reaction of the desmethyl precursor with [¹¹C]methyl triflate. nih.gov

The resulting radiotracer, [¹¹C]M-PEPy, allows for the visualization of mGluR5 distribution and density in various brain regions, which is valuable for understanding the role of these receptors in health and disease. nih.gov The development of such radiotracers is a critical component of molecular imaging in cancer drug development and other therapeutic areas. rug.nl

| Radiotracer | Precursor Compound | Radioisotope | Imaging Target |

| [¹¹C]M-PEPy | 5-(2-(pyridin-2-yl)ethynyl)pyridin-3-ol | Carbon-11 (¹¹C) | Metabotropic glutamate receptor 5 (mGluR5) |

Future Research Directions and Emerging Opportunities for 3 Ethynyl 5 Methoxypyridine Research

Advancements in Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis. nih.govijarsct.co.inbenthamscience.com Future research on 3-Ethynyl-5-methoxypyridine should prioritize the development of sustainable synthetic routes. This includes the use of greener solvents, catalysts, and energy sources to minimize environmental impact. nih.govresearchgate.net

Key areas for exploration in the sustainable synthesis of this compound and its derivatives could include:

One-Pot Multicomponent Reactions: Designing reactions where multiple starting materials react in a single step to form the desired product, reducing waste and improving efficiency. nih.gov

Use of Green Catalysts: Investigating the use of abundant and non-toxic metal catalysts, such as iron, or even metal-free catalytic systems. rsc.org

Alternative Energy Sources: Employing methods like microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption. nih.gov

Renewable Feedstocks: Exploring the potential of deriving starting materials from renewable biological sources.

A comparative look at potential green synthesis methodologies is presented in the table below.

| Methodology | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Increased efficiency, reduced waste, and operational simplicity. nih.gov |

| Green Catalysts (e.g., Iron) | Lower cost, reduced toxicity, and environmental friendliness compared to precious metal catalysts. rsc.org |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, and enhanced reaction control. nih.gov |

| Solvent-Free Reactions | Elimination of hazardous organic solvents, leading to a significantly reduced environmental footprint. ijarsct.co.in |

Exploration of Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical compounds are produced, offering significant advantages in terms of efficiency, safety, and scalability. researchgate.netbohrium.com The application of these technologies to the synthesis of this compound could streamline its production and enable high-throughput screening of its derivatives. soci.org

Future research in this area could focus on:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the synthesis of this compound, which can lead to higher yields and purity. researchgate.netorganic-chemistry.orgnih.gov

Automated Synthesis Platforms: Utilizing robotic systems for the automated synthesis of a library of this compound derivatives, facilitating rapid exploration of their properties. merckmillipore.comresearchgate.netnih.gov

Real-time Reaction Monitoring: Integrating analytical techniques into flow systems to allow for real-time monitoring and optimization of reaction conditions.

The table below outlines the potential benefits of adopting flow chemistry for the synthesis of this compound.

| Feature of Flow Chemistry | Potential Impact on this compound Synthesis |

| Precise Control of Reaction Parameters | Improved reaction selectivity and yield. researchgate.net |

| Enhanced Safety | Minimized risk when handling potentially hazardous reagents or intermediates. researchgate.net |

| Scalability | Facile and predictable scaling of production from laboratory to industrial quantities. vcu.edu |

| Integration with Automation | Enables high-throughput synthesis and screening of derivatives. soci.org |

Innovative Catalytic Transformations and Site-Selective C-H Functionalization

The pyridine (B92270) ring of this compound presents multiple sites for functionalization. beilstein-journals.org Site-selective C-H functionalization is a powerful tool for modifying the core structure of the molecule, allowing for the introduction of various functional groups at specific positions. thieme-connect.comnih.gov This capability is crucial for fine-tuning the properties of the molecule for specific applications.

Future research should explore:

Transition-Metal Catalyzed C-H Activation: Utilizing transition metals like palladium, rhodium, or nickel to selectively activate and functionalize the C-H bonds of the pyridine ring. beilstein-journals.orgrsc.org

Directing Group Strategies: Employing directing groups to control the regioselectivity of C-H functionalization, enabling precise modification of the molecule. rsc.org

Late-Stage Functionalization: Developing methods for introducing new functional groups into the molecule at a late stage of the synthesis, which is particularly valuable in drug discovery. nih.gov

The potential sites for C-H functionalization on the this compound ring and the types of transformations are summarized below.

| Position on Pyridine Ring | Potential C-H Functionalization Reactions |

| C2 | Arylation, alkylation, alkenylation thieme-connect.com |

| C4 | Arylation, alkenylation nih.gov |

| C6 | Arylation, silylation nih.gov |

Design and Synthesis of Next-Generation Functional Materials with Tailored Properties

The ethynyl (B1212043) group in this compound is a versatile functional group that can participate in a variety of polymerization and cross-linking reactions. acs.org This makes the compound a promising building block for the creation of novel functional materials with tailored electronic, optical, and mechanical properties.

Emerging opportunities in this area include:

Conjugated Polymers: Synthesizing conjugated polymers incorporating the this compound unit for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Cross-linked Networks: Creating highly cross-linked polymer networks with enhanced thermal stability and mechanical strength.

Functional Coatings and Films: Developing thin films and coatings with specific surface properties for applications in sensors or protective layers.

The table below highlights potential material applications based on the functional groups of this compound.

| Functional Group | Potential Role in Materials Science | Example Applications |

| Ethynyl Group | Monomer for polymerization, cross-linking agent. acs.org | Conjugated polymers, thermosetting resins. |

| Methoxy (B1213986) Group | Modifies electronic properties, enhances solubility. | Organic electronics, solution-processable materials. |

| Pyridine Ring | Coordination site for metal ions, influences polymer architecture. | Catalysis, sensors, self-healing materials. nih.gov |

Integration into Multi-Target Ligand Design for Polypharmacology

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. nih.govresearchgate.netrsc.org The concept of polypharmacology, where a single drug is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases. springernature.comacs.orgnih.gov The structural features of this compound make it an attractive starting point for the design of multi-target ligands.

Future research in this domain could involve:

Computational Drug Design: Using computational methods to model the interactions of this compound derivatives with multiple protein targets. acs.org

Fragment-Based Drug Discovery: Utilizing the this compound core as a fragment to build more complex molecules with desired multi-target activities.

Synthesis of Focused Libraries: Synthesizing libraries of derivatives with modifications at the ethynyl and methoxy groups, as well as on the pyridine ring, to screen for multi-target activity.

The potential for this compound in multi-target drug design is summarized below.

| Feature of this compound | Relevance to Multi-Target Ligand Design |

| Pyridine Core | A well-established pharmacophore with a high propensity for biological activity. nih.gov |

| Ethynyl Group | Can act as a linker to connect to other pharmacophores or as a reactive handle for covalent modification. |

| Methoxy Group | Can influence binding affinity and selectivity through hydrogen bonding and steric interactions. |

Q & A

Q. What are the optimal synthetic routes for 3-Ethynyl-5-methoxypyridine, and how do reaction conditions influence yield?

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm substitution patterns and electronic environments. For example, the methoxy group at C5 will show a singlet at ~3.8 ppm in ¹H NMR, while the ethynyl proton appears as a triplet near 2.5–3.0 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 148.0764). X-ray crystallography (as in ) resolves stereoelectronic effects, though crystal growth may require slow evaporation in chloroform/hexane mixtures .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

- Methodological Answer : The ethynyl group acts as a bioisostere for halogens or methyl groups, enhancing binding to hydrophobic pockets in enzymes. In kinase inhibition assays, use fluorescence polarization to measure IC₅₀ values. For example, incubate the compound with recombinant kinases (e.g., EGFR or CDK2) and ATP-analog probes. The methoxy group improves solubility, but may reduce membrane permeability—address this via logP optimization using shake-flask experiments (, p. 2) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in click chemistry applications?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model azide-alkyne cycloadditions. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Compare with experimental results from copper-catalyzed (CuAAC) vs. strain-promoted (SPAAC) reactions. For instance, the ethynyl group’s electron-withdrawing nature may favor CuAAC with k₃ values >10⁴ M⁻¹s⁻¹ (, p. 1) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

-

pH Stability : Dissolve in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm. Acidic conditions (pH <3) may hydrolyze the methoxy group to hydroxyl, while alkaline conditions (pH >10) could degrade the ethynyl moiety.

-

Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures (expected >150°C). Store lyophilized samples at -20°C under argon to prevent oxidation (, Section 4.1) .

- Stability Data Table :

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 1.2 | Methoxy hydrolysis | 48 hours |

| pH 12.0 | Ethynyl oxidation | 12 hours |

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:

- Use a common cell line (e.g., HEK293) and passage number.

- Validate purity via orthogonal methods (NMR, LC-MS).

- Compare IC₅₀ values under identical ATP concentrations (e.g., 10 µM vs. 100 µM). A 2023 study noted divergent results due to residual palladium in samples (, p. 4)—implement ICP-MS to quantify metal contaminants .

Q. What strategies enhance enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or employ asymmetric catalysis. For example, a Jacobsen epoxidation catalyst can induce >90% ee in dihydroxylation intermediates. Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases (, p. 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.